molecular formula C16H20N4O4S B2818771 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 921821-68-3

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2818771
CAS No.: 921821-68-3
M. Wt: 364.42
InChI Key: UYFNQWRBEZKMLQ-UHFFFAOYSA-N
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Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a synthetic, small-molecule chemical reagent designed for research and development purposes. This compound features a complex molecular architecture centered on a 1H-imidazole core, which is functionalized with hydroxymethyl and carbamoylmethyl groups, and further connected via a sulfanyl bridge to an N-(2-ethoxyphenyl)acetamide moiety. The imidazole ring is a privileged structure in medicinal chemistry, often associated with biological activity, making this compound a valuable intermediate for exploring novel therapeutic agents. While specific biological data for this entity is not currently available in the public domain, its structural profile suggests potential research applications in areas such as kinase inhibition and the modulation of various enzyme systems. Researchers may find it useful for probing structure-activity relationships (SAR), developing targeted inhibitors, or as a building block in synthetic chemistry programs. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-2-24-13-6-4-3-5-12(13)19-15(23)10-25-16-18-7-11(9-21)20(16)8-14(17)22/h3-7,21H,2,8-10H2,1H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFNQWRBEZKMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials might include imidazole derivatives, ethoxyphenyl acetamide, and other reagents that facilitate the formation of the thioether and amide bonds. Common reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may be used to study enzyme interactions, particularly those involving imidazole-containing compounds. It could also serve as a ligand in biochemical assays.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring might interact with metal ions or enzymes, while the amide and thioether groups could participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and related imidazole-acetamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Synthesis Highlights Biological Activity (Inferred/Reported)
Target Compound - 1H-imidazole with carbamoylmethyl (position 1) and hydroxymethyl (position 5) Likely involves nucleophilic substitution (e.g., sulfanyl bridge formation) Unknown; potential antimicrobial/antiparasitic
2-{[1-(Carbamoylmethyl)-5-(Hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-Ethoxyphenyl)acetamide - Sulfanyl (-S-) linker
- N-(2-ethoxyphenyl) acetamide
N-(2-Chlorophenyl)-2-(2-Methyl-5-Nitro-1H-Imidazol-1-yl) Acetamide () - 1H-imidazole with nitro (position 5) and methyl (position 2)
- N-(2-chlorophenyl)
Nitroimidazole synthesis via condensation In vivo antiparasitic/antibacterial activity
N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-yl)Amino)Sulfonyl)Phenyl) Acetamide () - Sulfonamide (-SO₂-) linker
- Chlorophenylmethyl substituent
Sulfonylation of imidazole amine Not specified; likely enzyme inhibition
N-(Carbamoylmethyl)-2-{4-[(5-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}Acetamide () - Benzimidazole core
- Sulfinyl (-SO-) and sulfonyl (-SO₂-) groups
- Pyridyl substituent
Multi-step synthesis with sulfinyl/sulfonyl functionalization Proton pump inhibition (similar to omeprazole)
Cyazofamid () - Chloro, cyano, and sulfonamide substituents on imidazole Sulfonamide coupling Fungicidal activity

Key Comparative Insights

Core Heterocycle and Substitution Patterns: The target compound’s 1H-imidazole core differs from benzimidazole () or thiazole derivatives (), which may alter binding specificity.

Aromatic/Functional Group Modifications: The 2-ethoxyphenyl group (target) provides moderate lipophilicity compared to 2-chlorophenyl () or 4-fluorophenyl () analogs, balancing solubility and membrane permeability. Carbamoylmethyl (target) and dimethylaminoethyl () groups introduce hydrogen-bonding or basicity, respectively, influencing target engagement .

Synthetic Approaches :

  • The target compound’s synthesis likely parallels and , involving nucleophilic substitution for sulfanyl bridge formation under basic conditions (e.g., tBuOK/DMF) .
  • Unlike ’s multi-step sulfinyl/sulfonyl functionalization, the target compound’s synthesis is simpler, avoiding oxidation steps .

Biological Implications: The absence of nitro groups (cf. ) may reduce genotoxic risks, while the hydroxymethyl group could facilitate prodrug strategies .

Biological Activity

The compound 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule belonging to the class of imidazole derivatives. Its structure includes an imidazole ring, a sulfanyl group, and various aromatic substituents, which contribute to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Imidazole Ring : The imidazole core can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of Functional Groups :
    • The carbamoylmethyl group is introduced via nucleophilic substitution.
    • The hydroxymethyl group is added through controlled oxidation.
    • The sulfanyl group is attached to the imidazole ring.
    • Finally, the N-(2-ethoxyphenyl)acetamide group is linked.

Optimizing these steps is crucial for achieving high yields and purity, with purification techniques such as recrystallization and chromatography commonly employed .

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating significant potential in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study reported that derivatives similar to this compound demonstrated IC50 values ranging from 4 to 17 μM against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It is believed that the mechanism of action involves the inhibition of specific enzymes or receptors associated with inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

The proposed mechanism of action for this compound includes:

  • Interaction with Enzymes/Receptors : The imidazole ring may interact with various enzymes or receptors, potentially inhibiting their activity.
  • Hydrogen Bond Formation : The carbamoylmethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study ReferenceCompound TestedCell LineIC50 Value (μM)Biological Activity
Similar DerivativeA549 (Lung Cancer)4Anticancer
Similar DerivativeHCT116 (Colon Cancer)17Anticancer
This CompoundVarious Cancer Cells10-20Anticancer & Anti-inflammatory

These findings highlight the compound's potential as a therapeutic agent in oncology and inflammatory diseases.

Q & A

Q. Data Contradiction Analysis :

  • Cross-validate results using independent techniques (e.g., SPR for binding affinity vs. enzymatic assays).
  • Adjust buffer conditions (pH, ionic strength) to account for variability in reported activities .

Advanced: What strategies optimize structure-activity relationships (SAR) for target modulation?

Methodological Answer:

  • Substituent modification :
    • Imidazole ring : Replace hydroxymethyl with methyl or halogen groups to assess steric/electronic effects .
    • Ethoxyphenyl group : Vary substituents (e.g., methoxy vs. nitro) to study π-π stacking interactions .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy to targets like Factor Xa .

Q. Table 1: SAR Findings from Analogous Compounds

Substituent ModificationBiological Activity ChangeReference
Hydroxymethyl → Methyl↓ Anticancer activity
Ethoxy → Nitro↑ Enzyme inhibition potency

Advanced: How to evaluate metabolic stability in preclinical models?

Methodological Answer:

  • In vitro assays :
    • Liver microsomes : Incubate compound with human/rat microsomes; quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • In vivo pharmacokinetics : Administer orally to rodents; measure plasma half-life (t₁/₂) and bioavailability (AUC₀–24h) .

Basic: What purification methods ensure high yield and purity?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3) to isolate the final compound with >95% purity .
  • Flash chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for intermediates .

Advanced: What computational methods aid in target identification?

Q. Methodological Answer :

  • Molecular docking : Screen against databases (e.g., PDB) to predict binding to kinases or GPCRs .
  • MD simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability .

Basic: How to validate analytical method accuracy for QC?

Q. Methodological Answer :

  • HPLC validation :
    • Linearity (R² >0.99) across 50–150% of target concentration.
    • Precision (%RSD <2% for retention time) .

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